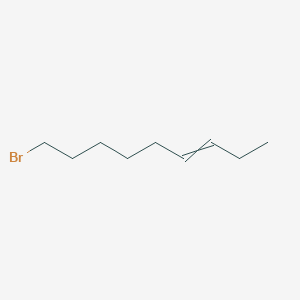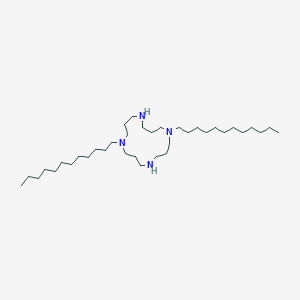
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane is a macrocyclic compound that belongs to the class of tetraazacycloalkanes. This compound is characterized by its large ring structure containing four nitrogen atoms and two long dodecyl chains. It is known for its ability to form stable complexes with various metal ions, making it a valuable compound in coordination chemistry and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane typically involves the cyclization of linear tetraamines with dodecyl halides. One common method includes the reaction of 1,5,9,13-tetraazacyclohexadecane with dodecyl bromide under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dodecyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of new tetraazacyclohexadecane derivatives with different alkyl or aryl groups.
科学研究应用
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with biologically relevant metal ions.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This property is exploited in various applications, such as catalysis and drug delivery, where the compound can facilitate the transport and release of metal ions in a controlled manner.
相似化合物的比较
Similar Compounds
1,5,9,13-Tetraazacyclohexadecane: Similar structure but without the dodecyl chains.
1,5,9,13-Tetrathiacyclohexadecane: Contains sulfur atoms instead of nitrogen, leading to different chemical properties.
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane: Methyl groups instead of dodecyl chains, affecting its solubility and reactivity.
Uniqueness
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane is unique due to its long dodecyl chains, which impart hydrophobic properties and enhance its ability to interact with lipid membranes. This makes it particularly useful in applications involving biological systems and materials science.
属性
CAS 编号 |
110076-38-5 |
|---|---|
分子式 |
C36H76N4 |
分子量 |
565.0 g/mol |
IUPAC 名称 |
1,9-didodecyl-1,5,9,13-tetrazacyclohexadecane |
InChI |
InChI=1S/C36H76N4/c1-3-5-7-9-11-13-15-17-19-21-31-39-33-23-27-37-29-25-35-40(36-26-30-38-28-24-34-39)32-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36H2,1-2H3 |
InChI 键 |
BLSBVIKCCCWCGZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN1CCCNCCCN(CCCNCCC1)CCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


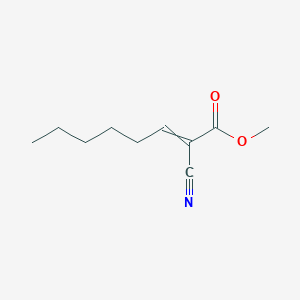
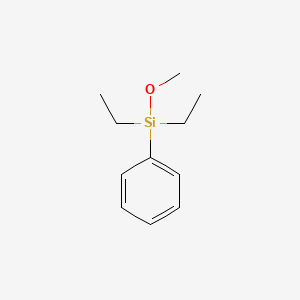
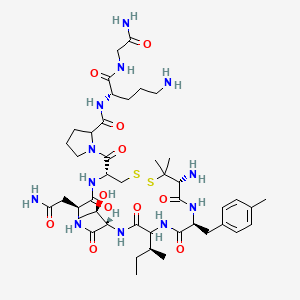


![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)

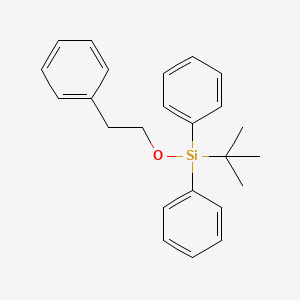
methyl}benzamide](/img/structure/B14324963.png)


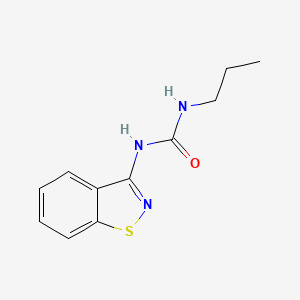
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
